5-Fluoro-1-pentyne

18F radiochemistry click chemistry synthon PET imaging precursor

5-Fluoro-1-pentyne (5-fluoropent-1-yne, C₅H₇F, MW 86.11) is a terminal alkyne bearing a terminal fluorine atom at the ω-position of a five-carbon chain. It belongs to the class of ω-fluoroalkynes—compounds that combine the synthetic versatility of a terminal alkyne with the unique electronic and physicochemical effects of fluorine.

Molecular Formula C5H7F
Molecular Weight 86.11 g/mol
CAS No. 764-36-3
Cat. No. B3416395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-pentyne
CAS764-36-3
Molecular FormulaC5H7F
Molecular Weight86.11 g/mol
Structural Identifiers
SMILESC#CCCCF
InChIInChI=1S/C5H7F/c1-2-3-4-5-6/h1H,3-5H2
InChIKeyMXYUEMWMHJSSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-pentyne (CAS 764-36-3): A Terminal Fluoroalkyne Building Block for Radiopharmaceutical and Medicinal Chemistry Sourcing


5-Fluoro-1-pentyne (5-fluoropent-1-yne, C₅H₇F, MW 86.11) is a terminal alkyne bearing a terminal fluorine atom at the ω-position of a five-carbon chain . It belongs to the class of ω-fluoroalkynes—compounds that combine the synthetic versatility of a terminal alkyne with the unique electronic and physicochemical effects of fluorine . Unlike non-fluorinated 1-pentyne or shorter-chain fluoroalkynes, 5-fluoro-1-pentyne occupies a distinct reactivity and application niche validated in radiochemical click chemistry, mechanistic probe studies, and drug discovery programs .

Why 1-Pentyne, 4-Fluoro-1-butyne, or 5-Chloro-1-pentyne Cannot Substitute for 5-Fluoro-1-pentyne in Critical Research Applications


Generic substitution of 5-fluoro-1-pentyne with its closest structural analogs—1-pentyne (no fluorine), 4-fluoro-1-butyne (shorter chain), or 5-chloro/bromo/iodo-1-pentyne (different halogen)—introduces qualitatively different outcomes in key applications. The terminal fluorine atom uniquely suppresses electrophilic addition rates by over an order of magnitude relative to non-fluorinated alkynes while enabling 19F NMR tracking . In 18F-radiosynthesis, the five-carbon chain length is critical: the four-carbon analog produces an inseparable vinyl acetylene side-product, whereas 5-fluoro-1-pentyne forms exclusively . Heavier halogens (Cl, Br, I) undergo predominant 1,4-halogen shift (77–86%) under acidic conditions, while the fluorine analog exhibits only 15% shift, enabling divergent synthetic pathways . These are not incremental differences—they represent binary pass/fail criteria for specific radiopharmaceutical and mechanistic workflows.

Head-to-Head Quantitative Differentiation Data for 5-Fluoro-1-pentyne vs. Structural Analogs: A Procurement Evidence Guide


Exclusive Radiosynthetic Product Formation: 5-[18F]Fluoro-1-pentyne vs. 4-[18F]Fluoro-1-butyne from Tosylate Precursors

In nucleophilic 18F-fluorination of tosylate precursors, 5-tosyloxy-1-pentyne yields exclusively 5-[18F]fluoro-1-pentyne as a single radiolabeled product. By contrast, the four-carbon homolog 4-tosyloxy-1-butyne produces a mixture of 4-[18F]fluoro-1-butyne and the elimination side-product vinyl acetylene under identical conditions . This means the five-carbon chain length is the minimum required to avoid competing elimination during radiosynthesis, making 5-fluoro-1-pentyne the shortest ω-fluoroalkyne that can be reliably produced as a pure radiolabeled click chemistry synthon. The practical consequence is unambiguous: laboratories synthesizing [18F]fluoroalkynes for bioconjugation must select the five-carbon (or longer) scaffold to obtain a single, pharmaceutically acceptable product without tedious chromatographic separation of structurally similar impurities .

18F radiochemistry click chemistry synthon PET imaging precursor nucleophilic radiofluorination

Suppressed 1,4-Halogen Shift Reactivity: 5-Fluoro-1-pentyne vs. 5-Chloro-, 5-Bromo-, and 5-Iodo-1-pentyne with Trifluoroacetic Acid

Peterson et al. (1970) determined first-order rate constants for the reaction of 5-halo-1-pentynes with trifluoroacetic acid at 60.0°C, revealing a dramatic reactivity gradient across the halogen series. 5-Fluoro-1-pentyne reacts with a rate constant (k) of 15.9 × 10⁻⁶ sec⁻¹, which is 4.5-fold slower than 5-chloro-1-pentyne (71.6 × 10⁻⁶ sec⁻¹), 7.2-fold slower than 5-bromo-1-pentyne (114 × 10⁻⁶ sec⁻¹), and 13.6-fold slower than 5-iodo-1-pentyne (217 × 10⁻⁶ sec⁻¹) . Relative to the non-halogenated reference 1-hexyne (k = 269 × 10⁻⁶ sec⁻¹), 5-fluoro-1-pentyne is 16.9 times less reactive (kH/kx = 16.9), whereas 5-iodo-1-pentyne is nearly as reactive as the parent alkyne (kH/kx = 1.24). More critically, the extent of 1,4-halogen shift—the mechanistically diagnostic rearrangement pathway—is only 15% for fluorine, compared to ~20% for chlorine, 77% for bromine, and 81% for iodine . This means the fluorine analog predominantly follows a fundamentally different reaction pathway than its heavier halogen counterparts, making it a unique mechanistic probe and enabling synthetic selectivity unattainable with Cl, Br, or I analogs.

halogen shift mechanism electrophilic addition fluoronium ion reaction kinetics mechanistic probe

Physicochemical Property Differentiation: 5-Fluoro-1-pentyne vs. 1-Pentyne—Boiling Point, Density, and Lipophilicity Shifts

Terminal fluorination at the ω-position of 1-pentyne produces substantial changes in key physicochemical properties relevant to laboratory handling, purification, and formulation. The predicted boiling point of 5-fluoro-1-pentyne (59.1 ± 15.0°C at 760 mmHg) is approximately 19°C higher than that of 1-pentyne (40.2°C, experimental) . Density increases from 0.691 g/mL (1-pentyne) to approximately 0.9 g/cm³ (5-fluoro-1-pentyne, predicted) . The predicted LogP decreases from approximately 1.7 (1-pentyne, estimated) to 1.49 (5-fluoro-1-pentyne), reflecting reduced lipophilicity upon fluorine substitution . The flash point is predicted at −13.8 ± 13.5°C , indicating a highly flammable liquid requiring cold storage. Vendor specifications consistently recommend storage at −20°C under inert atmosphere due to volatility . These property differences directly impact distillation protocols, solvent partitioning behavior, and chromatography method development when switching from non-fluorinated to fluorinated alkyne building blocks.

physicochemical properties boiling point logP density fluoroalkyne handling

Validated Building Block in CNS Drug Discovery: 5-Fluoropent-1-ynyl Moiety in a Potent, Brain-Penetrant BACE1 Inhibitor (PDB 3OOZ)

The 5-fluoropent-1-yn-1-yl moiety is incorporated in Compound 102, a potent human β-secretase (BACE1) inhibitor whose crystal structure with the target is deposited as PDB entry 3OOZ . The compound series demonstrates low nanomolar BACE1 potency with >100-fold selectivity over the structurally related aspartyl proteases cathepsin D, renin, and pepsin. Critically, fluorine substitution at the para-position of the P1 phenyl ring (to which the 5-fluoropent-1-ynyl group is attached) contributed to a 100-fold decrease in CYP3A4 inhibition and enhanced compound metabolic stability . The compound achieved 40–70% brain permeability and reduced plasma Aβ40 by 30% in Tg2576 mice at 30 mg/kg p.o. . While these pharmacological outcomes reflect the properties of the complete drug molecule, the presence of the 5-fluoropent-1-ynyl group as a specific structural feature in a development-stage BACE1 inhibitor establishes this alkyne as a building block with demonstrated translational relevance in CNS drug discovery, beyond its use in imaging applications.

BACE1 inhibitor CNS drug discovery Alzheimer's disease fluorine substitution metabolic stability

Patent-Specified Building Block for PSMA-Targeted PET Imaging Agents (WO2013028664A1)

International patent WO2013028664A1 (Wang et al., 2013) explicitly specifies 5-fluoro-1-pentyne (5-fluoropent-1-yne) as a reactant for preparing glutamic acid-based peptidomimetic prostate-specific membrane antigen (PSMA) binding agents for diagnostic imaging . The compound is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the fluorinated alkyne to azide-functionalized peptidomimetic scaffolds targeting PSMA, a clinically validated biomarker overexpressed in prostate cancer . Multiple commercial vendors (CymitQuimica, Boc Sciences, Biozol) cite this specific patent as the primary application reference for 5-fluoro-1-pentyne . The selection of a five-carbon ω-fluoroalkyne in this patented imaging agent design is consistent with the radiosynthetic advantage documented by Kim et al. (2009)—chain lengths ≥5 carbons avoid the vinyl acetylene side-product that plagues shorter-chain ω-fluoroalkyne synthesis .

PSMA imaging prostate cancer PET radiotracer click chemistry peptidomimetic

Evidence-Backed Application Scenarios for 5-Fluoro-1-pentyne (CAS 764-36-3) in Academic and Industrial Research


GMP Radiopharmaceutical Production: [18F]Fluoroalkyne Synthon for Click-Labeled PET Tracers

In GMP-compliant 18F-radiotracer manufacturing, 5-fluoro-1-pentyne is the shortest ω-fluoroalkyne that can be synthesized as a single radiochemical product from its tosylate precursor, avoiding the vinyl acetylene impurity inherent to 4-fluoro-1-butyne synthesis . The 70% radiochemical yield reported for 5-[18F]fluoro-1-pentyne from the tosylate precursor in a microfluidic system supports its practical use in automated radiosynthesis modules. Subsequent CuAAC conjugation to azide-functionalized biomolecules proceeds under mild conditions (45°C, 10 min) with 65% overall yield and 95% purity for the final [18F]labeled conjugate . This workflow is directly applicable to PSMA-targeted PET imaging agents as specified in WO2013028664A1 .

Mechanistic Investigation of Fluorine Participation and Halonium Ion Chemistry

5-Fluoro-1-pentyne serves as a unique mechanistic probe for studying 1,4-fluorine participation—a phenomenon that is not observable with chlorine, bromine, or iodine analogs to the same degree. Under electrophilic conditions (CF₃COOH, 60°C), 5-fluoro-1-pentyne exhibits only 15% halogen shift compared to 77–81% for bromine and iodine analogs . This suppressed shift, combined with the 16.9-fold rate retardation relative to 1-hexyne , makes 5-fluoro-1-pentyne the preferred substrate for distinguishing between 'normal' Markovnikov addition and fluorine-shift pathways. The compound was the first example of observed fluorine participation in a 1,4-halogen shift reaction , and it remains a benchmark for studying fluoronium ion intermediacy in organic reaction mechanisms.

CNS Drug Discovery: Fluorinated Alkyne Building Block for Brain-Penetrant Compound Libraries

For medicinal chemistry programs targeting CNS diseases such as Alzheimer's, the 5-fluoropent-1-ynyl group has demonstrated utility in a development-stage BACE1 inhibitor achieving 40–70% brain permeability, >100-fold target selectivity, and in vivo efficacy in transgenic mouse models . The fluorine substitution contributed to a 100-fold reduction in CYP3A4 inhibition liability . Procurement of 5-fluoro-1-pentyne as a building block enables structure-activity relationship exploration of ω-fluoroalkynyl substituents in lead optimization, with the added advantage that the terminal fluorine enables 19F NMR-based metabolic tracking and protein binding assays without requiring radiolabeling.

Bioconjugation via CuAAC Click Chemistry: Fluorinated Probe Synthesis for 19F NMR and PET Dual-Modality Imaging

5-Fluoro-1-pentyne enables the synthesis of dual-modality imaging probes that combine 19F NMR detectability (from the natural-abundance fluorine at the ω-position) with 18F PET imaging capability (by using the identical chemical scaffold with the radioisotope). The CuAAC reaction with azide-functionalized peptides, proteins, or small molecules proceeds under standard click chemistry conditions . The five-carbon spacer between the alkyne and fluorine atom provides sufficient conformational flexibility to minimize steric interference with biomolecular recognition, a design consideration supported by the retention of PSMA binding affinity in the patented imaging agents and BACE1 inhibitory potency in the aminohydantoin series .

Quote Request

Request a Quote for 5-Fluoro-1-pentyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.